molecular formula C18H35NO8 B6288538 Boc2-AEEEE CAS No. 2389064-37-1

Boc2-AEEEE

Cat. No. B6288538
CAS RN: 2389064-37-1
M. Wt: 393.5 g/mol
InChI Key: IONGMWGUFYXILA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc2-AEEEE, also known as N-Boc-2-amino-5-ethyl-4-ethyl-sulfonyl-ethyl-ester, is an organosulfur compound with a wide range of applications in scientific research. It is used as a reagent in organic synthesis and as a tool to study the mechanism of action of biochemical and physiological processes.

Mechanism of Action

Boc2-AEEEE acts as a reagent in organic synthesis. It is used to introduce a sulfonyl ester group into a molecule, which can then be used to modify the molecule’s structure and reactivity. The sulfonyl ester group can also be used to attach other functional groups to the molecule, such as amino acids and other organic molecules.
Biochemical and Physiological Effects
Boc2-AEEEE has been shown to have a range of biochemical and physiological effects. In cell cultures, it has been shown to inhibit the growth of certain types of bacteria and fungi. It has also been shown to have an inhibitory effect on the activity of certain enzymes, such as proteases, and to reduce the activity of certain proteins, such as ion channels. Additionally, it has been shown to have an inhibitory effect on the activity of certain hormones, such as insulin and glucagon.

Advantages and Limitations for Lab Experiments

Boc2-AEEEE has several advantages for lab experiments. It is relatively easy to synthesize and is stable under a wide range of conditions. Additionally, it is relatively non-toxic and can be used in a variety of solvents. However, it also has some limitations. It is not soluble in water and can be difficult to purify. Additionally, it can be difficult to control the reaction conditions, which can lead to unwanted side reactions.

Future Directions

There are a number of potential future directions for Boc2-AEEEE. It could be used to study the structure-activity relationships of various compounds, as well as the mechanism of action of various biochemical and physiological processes. Additionally, it could be used to synthesize a wide range of small molecules, peptides, and other compounds. Finally, it could be used to investigate the potential therapeutic applications of various compounds.

Synthesis Methods

Boc2-AEEEE can be synthesized using a two-step procedure. The first step involves the reaction of the amine precursor with a Boc protecting group, which is then followed by a second step where the Boc group is replaced by an ethyl sulfonyl ester. The reaction can be carried out using a variety of solvents such as dichloromethane, THF, and DMF. The reaction conditions should be carefully controlled to ensure a successful outcome.

Scientific Research Applications

Boc2-AEEEE has a wide range of applications in scientific research. It is used in the study of enzymes, proteins, and other biological molecules. It can be used to study the mechanism of action of biochemical and physiological processes, as well as to investigate the structure-activity relationships of various compounds. It is also used in the synthesis of small molecules, peptides, and other compounds.

properties

IUPAC Name

tert-butyl N-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H35NO8/c1-17(2,3)26-15(21)19(16(22)27-18(4,5)6)7-9-23-11-13-25-14-12-24-10-8-20/h20H,7-14H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IONGMWGUFYXILA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CCOCCOCCOCCO)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H35NO8
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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